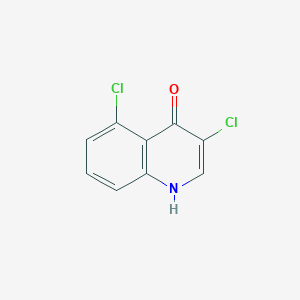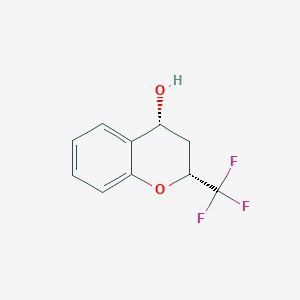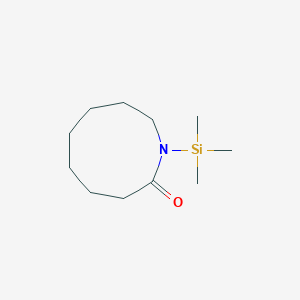
2H-1-Benzopyran-5-carboxaldehyde, 6-hydroxy-7-methoxy-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring substances found in many plants and have been widely studied for their medicinal properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base such as piperidine . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: 6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carboxylic acid.
Reduction: 6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-methanol.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and fragrances.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its fluorescence properties and used in various analytical applications.
6-Hydroxy-4-methylcoumarin: Studied for its potential anticancer and antimicrobial activities.
7-Methoxycoumarin: Used in the synthesis of various pharmaceuticals and as a fluorescent probe.
Uniqueness
6-Hydroxy-7-methoxy-2-oxo-2H-chromene-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
68468-11-1 |
|---|---|
Molekularformel |
C11H8O5 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
6-hydroxy-7-methoxy-2-oxochromene-5-carbaldehyde |
InChI |
InChI=1S/C11H8O5/c1-15-9-4-8-6(2-3-10(13)16-8)7(5-12)11(9)14/h2-5,14H,1H3 |
InChI-Schlüssel |
YCMDFYMVIWLLRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C=CC(=O)OC2=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one](/img/structure/B11886722.png)

![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)





![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)



![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)

